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Compound Name:
(2,6-Dimethylpyridin-4-yl)boronic

acid

Cat. No.: B145822 Get Quote

An Objective Comparison of the X-ray Crystallography of (2,6-Dimethylpyridin-4-yl)boronic
Acid Derivatives and Related Compounds

For researchers, scientists, and drug development professionals, a deep understanding of the

three-dimensional structure of molecules is fundamental to designing new drugs and materials.

This guide offers a comparative analysis of the X-ray crystallography of (2,6-Dimethylpyridin-
4-yl)boronic acid derivatives, providing insights into their solid-state architecture and

intermolecular interactions by examining structurally related compounds.

While specific crystallographic data for (2,6-Dimethylpyridin-4-yl)boronic acid is not publicly

available, this guide leverages data from analogous pyridyl and phenylboronic acid derivatives

to predict its likely structural characteristics. Boronic acids are a crucial class of compounds in

organic synthesis and medicinal chemistry, known for their ability to form reversible covalent

bonds, making them valuable as enzyme inhibitors.[1][2] The precise atomic arrangement in

the crystalline state, as determined by X-ray crystallography, dictates key physicochemical

properties such as solubility, stability, and bioavailability.

Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for several boronic acid

derivatives, offering a basis for comparison with the expected parameters for (2,6-
Dimethylpyridin-4-yl)boronic acid. The data highlights common structural motifs and

variations based on substituents.
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Feature
Phenylboronic
Acid

3-
Pyridineboroni
c Acid

4-
Pyridineboroni
c Acid

Predicted for
(2,6-
Dimethylpyridi
n-4-yl)boronic
acid

Crystal System Orthorhombic[1] - -

Likely

Orthorhombic or

Monoclinic

Space Group - - - -

Unit Cell

Dimensions

a = 17.33 Å, b =

15.42 Å, c = 9.81

Å[3]

a = 10.33 Å, b =

11.53 Å, c =

13.06 Å[4]

a = 6.94 Å, b =

13.88 Å, c =

14.21 Å[4]

-

B-C Bond Length

(Å)
~1.57 - 1.59[3] ~1.56[4] ~1.56[4]

Expected ~1.56 -

1.58

B-O Bond Length

(Å)
~1.35 - 1.38[3] ~1.37[4] ~1.37[4]

Expected ~1.36 -

1.38

Key

Intermolecular

Interactions

Hydrogen-

bonded dimers[1]

N···B

interactions,

Hydrogen

bonds[4]

N···B

interactions,

Hydrogen

bonds[4]

Expected

Hydrogen-

bonded dimers

and potential

N···B interactions

Predicted vs. Observed Crystal Structures: A
Comparative Analysis
Based on the crystal structures of analogous compounds like phenylboronic acid and various

pyridylboronic acids, we can infer the likely solid-state conformation of (2,6-Dimethylpyridin-4-
yl)boronic acid. A prominent feature of boronic acids is their propensity to form hydrogen-

bonded dimers or more extensive networks in the solid state.[1] In the case of pyridylboronic

acids, the nitrogen atom can participate in intermolecular N···B dative bonds, leading to the

formation of macrocycles or coordination polymers.[4] For (2,6-Dimethylpyridin-4-yl)boronic
acid, the presence of the two methyl groups flanking the nitrogen atom may introduce steric
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hindrance, potentially influencing the formation of such N···B interactions and favoring the more

common hydrogen-bonded dimer motif seen in phenylboronic acid.

Experimental Protocols
The determination of a crystal structure via X-ray diffraction is a well-established technique.

The general workflow for a compound like (2,6-Dimethylpyridin-4-yl)boronic acid is as

follows:

Crystallization: The initial and often most challenging step is to grow high-quality single

crystals from a purified sample of the compound. Common techniques include:

Slow evaporation of a solvent from a saturated solution.

Vapor diffusion, where a precipitant solvent slowly diffuses into the solution of the

compound.

Cooling crystallization, where a saturated solution is slowly cooled to induce crystal

growth.

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and

mounted on a goniometer head, typically using a cryoprotectant to prevent damage during

data collection at low temperatures.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of

monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data

from all possible orientations. The diffracted X-rays are recorded by a detector.

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are

then determined using computational methods. This initial model is then refined to best fit the

experimental data, resulting in a detailed three-dimensional structure of the molecule.

Alternative Analytical Techniques
While single-crystal X-ray diffraction is the gold standard for determining the precise atomic

arrangement in a crystal, other techniques can provide valuable structural information,
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especially when suitable single crystals cannot be obtained:

Powder X-ray Diffraction (PXRD): This technique is used to analyze the crystalline nature of

a bulk sample and can be used to determine the crystal structure of powdered materials,

although with less precision than single-crystal analysis.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide

information about the local environment of atoms in a solid, which can be used in conjunction

with PXRD data to solve crystal structures.

Computational Modeling: In the absence of experimental data, computational methods can

be used to predict the likely crystal structure and intermolecular interactions.

Visualization of the Experimental Workflow
The following diagram illustrates the typical workflow for X-ray crystallography.
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Caption: Experimental workflow for X-ray crystallography.
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In conclusion, while the specific crystal structure of (2,6-Dimethylpyridin-4-yl)boronic acid
has yet to be reported, a comparative analysis with structurally related boronic acids provides

valuable predictive insights into its solid-state behavior. The experimental protocols for

determining such a structure are well-established, and alternative techniques can provide

complementary information. The structural data, once obtained, will be invaluable for the

rational design of new pharmaceuticals and materials based on this versatile molecular

scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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